Cas no 110683-72-2 (ethyl 7-nitro-1-benzofuran-2-carboxylate)

Ethyl 7-nitro-1-benzofuran-2-carboxylate is a nitro-substituted benzofuran derivative with applications in organic synthesis and pharmaceutical research. Its structure features a benzofuran core functionalized with a nitro group at the 7-position and an ethyl ester at the 2-position, making it a versatile intermediate for further chemical modifications. The nitro group enhances reactivity in electrophilic and nucleophilic substitution reactions, while the ester moiety allows for derivatization into acids, amides, or other functional groups. This compound is particularly useful in the development of heterocyclic compounds, medicinal chemistry scaffolds, and agrochemical intermediates. Its stability and well-defined reactivity profile make it a valuable reagent for synthetic chemists.
ethyl 7-nitro-1-benzofuran-2-carboxylate structure
110683-72-2 structure
Product Name:ethyl 7-nitro-1-benzofuran-2-carboxylate
CAS No:110683-72-2
MF:C11H9NO5
MW:235.192863225937
MDL:MFCD16294346
CID:2606445
PubChem ID:13997689
Update Time:2025-05-21

ethyl 7-nitro-1-benzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 7-nitro-1-benzofuran-2-carboxylate
    • Ethyl 7-nitrobenzofuran-2-carboxylate
    • 2-Benzofurancarboxylic acid, 7-nitro-, ethyl ester
    • CS-15048
    • SCHEMBL6635123
    • 110683-72-2
    • C13005
    • DTXSID50553935
    • AKOS030530299
    • CS-M3475
    • ethyl7-nitrobenzofuran-2-carboxylate
    • DTXCID80504718
    • MDL: MFCD16294346
    • Inchi: 1S/C11H9NO5/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-6H,2H2,1H3
    • InChI Key: DNLGXQWVQMTGSG-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=CC2C=CC=C(C1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 235.04807239g/mol
  • Monoisotopic Mass: 235.04807239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 85.3Ų

ethyl 7-nitro-1-benzofuran-2-carboxylate Pricemore >>

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Additional information on ethyl 7-nitro-1-benzofuran-2-carboxylate

Recent Advances in the Study of Ethyl 7-nitro-1-benzofuran-2-carboxylate (CAS: 110683-72-2)

Ethyl 7-nitro-1-benzofuran-2-carboxylate (CAS: 110683-72-2) is a benzofuran derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and organic synthesis. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly those targeting inflammatory and infectious diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications in pharmaceutical research.

A study published in the Journal of Medicinal Chemistry (2023) investigated the role of ethyl 7-nitro-1-benzofuran-2-carboxylate as a precursor in the synthesis of novel anti-inflammatory agents. The researchers utilized a multi-step synthetic route to derivatize the compound, yielding a series of analogs with enhanced inhibitory activity against cyclooxygenase-2 (COX-2). The lead compound from this series demonstrated a 50% inhibitory concentration (IC50) of 0.8 μM, suggesting its potential as a candidate for further preclinical evaluation.

In another recent study, ethyl 7-nitro-1-benzofuran-2-carboxylate was employed as a building block for the development of antimicrobial agents. Researchers from the University of Cambridge reported the synthesis of benzofuran-based hybrids incorporating this compound, which exhibited potent activity against drug-resistant strains of Staphylococcus aureus (MIC = 2 μg/mL). The study, published in Bioorganic & Medicinal Chemistry Letters (2024), highlighted the compound's ability to disrupt bacterial cell wall synthesis, offering a promising avenue for addressing antibiotic resistance.

Advancements in synthetic methodologies have also been reported, with a focus on improving the yield and scalability of ethyl 7-nitro-1-benzofuran-2-carboxylate production. A 2024 study in Organic Process Research & Development described a green chemistry approach using catalytic hydrogenation, achieving a 92% yield under mild conditions. This development is particularly relevant for industrial-scale applications, where cost-effective and sustainable synthesis routes are critical.

In conclusion, ethyl 7-nitro-1-benzofuran-2-carboxylate (CAS: 110683-72-2) continues to be a valuable scaffold in medicinal chemistry, with recent studies underscoring its potential in anti-inflammatory and antimicrobial drug development. Future research directions may include exploring its applications in other therapeutic areas, such as oncology and neurology, as well as further optimizing its synthetic pathways for broader industrial adoption.

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